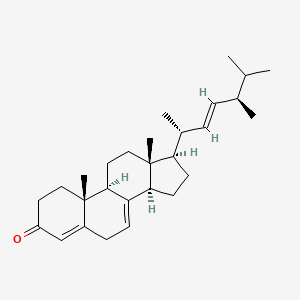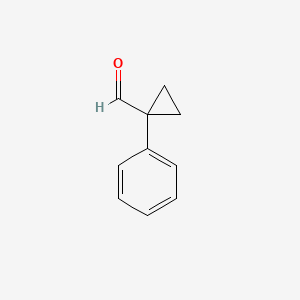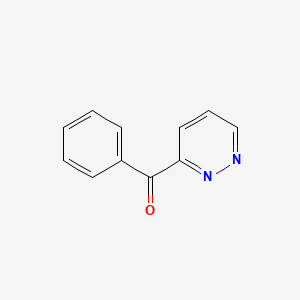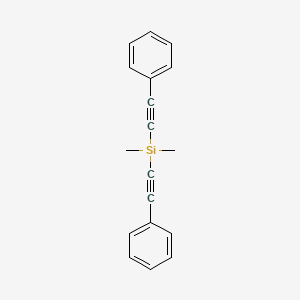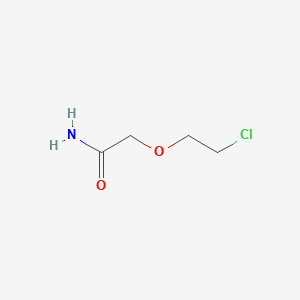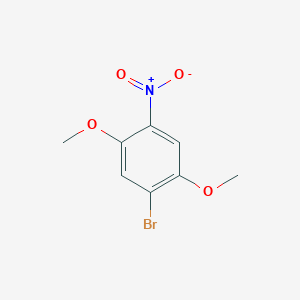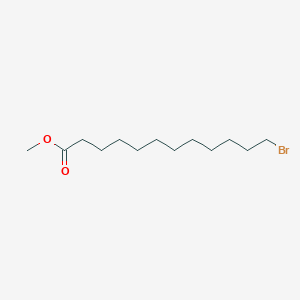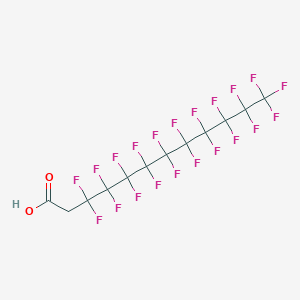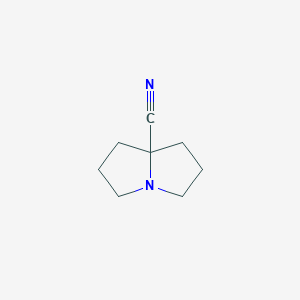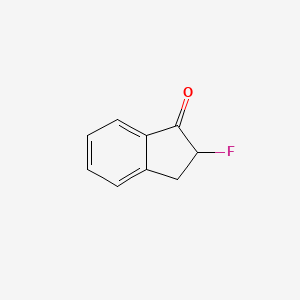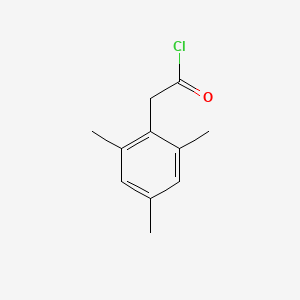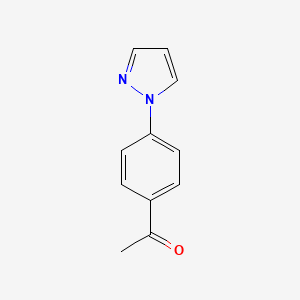
4'-(1-Pyrazolyl)acetophenone
Descripción general
Descripción
4'-(1-Pyrazolyl)acetophenone is a chemical compound characterized by the presence of a pyrazole ring attached to a phenyl group, which is further connected to an ethanone moiety
Mecanismo De Acción
Target of Action
It’s known that pyrazole derivatives, which include 4’-(1-pyrazolyl)acetophenone, have been studied for their diverse physiological and pharmacological activities . For instance, some pyrazole derivatives have shown inhibitory activity against CDK2, a protein kinase involved in cell cycle regulation .
Mode of Action
Pyrazole derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes . For example, some pyrazole derivatives inhibit the activity of CDK2, thereby affecting cell cycle progression .
Biochemical Pathways
Given the potential inhibitory activity of pyrazole derivatives on cdk2, it can be inferred that the compound may impact cell cycle-related pathways .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is permeant to the blood-brain barrier . It is also reported to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Pyrazole derivatives have been reported to exhibit cytotoxic activities against various cancer cell lines .
Análisis Bioquímico
Biochemical Properties
1-[4-(1H-pyrazol-1-yl)phenyl]ethanone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with a variety of enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone can interact with proteins and other biomolecules, influencing their conformation and function .
Cellular Effects
The effects of 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone on cellular processes are diverse and multifaceted. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules, leading to alterations in cellular responses. For example, 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone has been shown to induce apoptosis in certain cancer cell lines by affecting the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes and pathways .
Molecular Mechanism
At the molecular level, 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone exerts its effects through various mechanisms. One of the primary modes of action is the inhibition of enzyme activity by binding to their active sites. This binding can lead to conformational changes in the enzyme, resulting in altered catalytic activity. Furthermore, 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone can interact with DNA and RNA, influencing gene expression and protein synthesis . These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
The temporal effects of 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under controlled conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone has been associated with sustained changes in cellular function, including alterations in gene expression and enzyme activity. These findings highlight the importance of considering temporal factors when using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and modulating metabolic pathways . At higher doses, it can induce toxic effects, including cellular damage and apoptosis . These dosage-dependent effects underscore the need for careful consideration of dosage when using this compound in experimental settings.
Metabolic Pathways
1-[4-(1H-pyrazol-1-yl)phenyl]ethanone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . Additionally, this compound can affect metabolic flux by modulating the levels of key metabolites, thereby impacting overall cellular metabolism. Understanding these metabolic interactions is crucial for elucidating the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . Additionally, binding proteins can facilitate its distribution within the cell, influencing its localization and activity . These transport mechanisms are essential for understanding the compound’s cellular effects and potential therapeutic applications.
Subcellular Localization
1-[4-(1H-pyrazol-1-yl)phenyl]ethanone exhibits specific subcellular localization patterns, which can affect its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Additionally, post-translational modifications and targeting signals can direct the compound to specific organelles, influencing its biochemical activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4'-(1-Pyrazolyl)acetophenone typically involves the reaction of 4-bromoacetophenone with 1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 4'-(1-Pyrazolyl)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4'-(1-Pyrazolyl)acetophenone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Comparación Con Compuestos Similares
1-[4-(1H-imidazol-1-yl)phenyl]ethanone: Similar structure but with an imidazole ring instead of a pyrazole ring.
1-[4-(1H-triazol-1-yl)phenyl]ethanone: Contains a triazole ring, offering different chemical properties and reactivity.
Uniqueness: 4'-(1-Pyrazolyl)acetophenone is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where pyrazole’s characteristics are advantageous .
Propiedades
IUPAC Name |
1-(4-pyrazol-1-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9(14)10-3-5-11(6-4-10)13-8-2-7-12-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXKUEXZFMNYRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481840 | |
| Record name | 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25699-98-3 | |
| Record name | 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
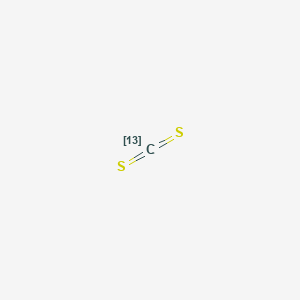
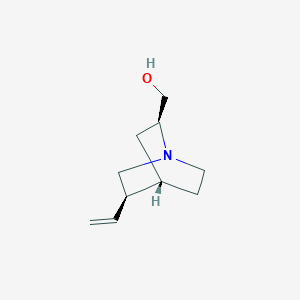
![2-Azido-1-[4-(methyloxy)phenyl]ethanone](/img/structure/B1366807.png)
